molecular formula C11H16O2 B129344 2-tert-Butyl-4-hydroxyanisole-d3 CAS No. 1794892-02-6

2-tert-Butyl-4-hydroxyanisole-d3

Cat. No.: B129344
CAS No.: 1794892-02-6
M. Wt: 183.26 g/mol
InChI Key: IMOYOUMVYICGCA-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

2-tert-Butyl-4-hydroxyanisole-d3, also known as deuterium labeled 3-tert-Butyl-4-methoxyphenol , is a synthetic compound with antioxidant properties . It primarily targets free radicals in the body, acting as a scavenger to stabilize them .

Mode of Action

The compound’s mode of action involves the stabilization of free radicals. The conjugated aromatic ring of this compound is able to interact with free radicals, sequestering them and preventing further free radical reactions . This action is crucial in preventing oxidative stress, which can lead to cell damage and various diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By acting as a free radical scavenger, it helps maintain the balance of reactive oxygen species (ROS) in the body . Additionally, it has been found to induce phase II enzymes, increasing levels of glutathione and glutathione-S-transferase , which play a key role in the body’s detoxification process.

Pharmacokinetics

It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . Deuteration can alter the metabolic stability, half-life, and bioavailability of the drug .

Result of Action

The primary result of the action of this compound is the reduction of oxidative stress in the body. By scavenging free radicals, it prevents cellular damage that can lead to various diseases . Additionally, it has been found to promote adipogenesis in vitro and induce white adipose tissue development in vivo , suggesting a potential obesogenic activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used as a food additive, and its effects can be influenced by the presence of other compounds in the food . Furthermore, it is insoluble in water but freely soluble in ethanol, methanol, propylene glycol, and soluble in fats and oils , which can affect its distribution and action in the body.

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-4-hydroxyanisole-d3 is known to interact with various enzymes and proteins. It acts as a phase II enzyme inducer, increasing levels of glutathione and glutathione-S-transferase . The conjugated aromatic ring of this compound is able to stabilize free radicals, sequestering them .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to inhibit the neoplastic effects of a wide variety of chemical carcinogens . In particular, it has been shown to induce intracellular oleic acid (OA) uptake and triglyceride accumulation in HepG2 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to stabilize free radicals, preventing further free radical reactions . It also induces the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters when administered in high doses as part of their diet .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses have been found to cause papillomas and squamous cell carcinomas of the forestomach in rats and Syrian golden hamsters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to induce the activity of phase II enzymes, which play a crucial role in the detoxification of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-tert-Butyl-4-hydroxyanisole-d3 is synthesized by incorporating deuterium into 3-tert-Butyl-4-methoxyphenol. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-hydroxyanisole-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-tert-Butyl-4-hydroxyanisole-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4-hydroxyanisole-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-tert-butyl-4-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYOUMVYICGCA-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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